2-[(FURAN-2-YL)METHYL]-8-(1H-PYRAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Overview
Description
2-[(FURAN-2-YL)METHYL]-8-(1H-PYRAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex heterocyclic compound that features a combination of furan, pyrazole, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-8-(1H-PYRAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with the naphthyridine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-8-(1H-PYRAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a wide range of functionalized compounds.
Scientific Research Applications
2-[(FURAN-2-YL)METHYL]-8-(1H-PYRAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Materials Science:
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-8-(1H-PYRAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Imidazole Containing Compounds: These compounds also feature heterocyclic structures and have a wide range of chemical and biological properties.
Properties
IUPAC Name |
8-(furan-2-ylmethyl)-2-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-18-13-10-14-16(5-8-24(19(14)26)17-3-6-20-22-17)21-15(13)4-7-23(18)11-12-2-1-9-27-12/h1-10H,11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHNBCSUYKPPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=NN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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